2-Bromo-4-chloropyridine

Sandmeyer bromination diazotization heterocyclic synthesis

Researchers pursuing iterative 2,4-difunctionalization of pyridines face unpredictable selectivity with symmetrical dihalopyridines. 2-Bromo-4-chloropyridine resolves this via its intrinsic halogen reactivity gradient (C2-Br > C4-Cl), enabling predictable sequential functionalization without protecting groups. • Suzuki-Miyaura at C2 under mild Pd catalysis, then orthogonal C4 elaboration via cross-coupling or SNAr. • Established Sandmeyer route delivers 92% isolated yield for scalable, cost-effective supply. • Eliminates catalyst-screening overhead vs. 2,4-dibromopyridine.

Molecular Formula C5H3BrClN
Molecular Weight 192.44 g/mol
CAS No. 22918-01-0
Cat. No. B1272041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloropyridine
CAS22918-01-0
Molecular FormulaC5H3BrClN
Molecular Weight192.44 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)Br
InChIInChI=1S/C5H3BrClN/c6-5-3-4(7)1-2-8-5/h1-3H
InChIKeySURKZMFXICWLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloropyridine Core Identity and Synthetic Entry


2-Bromo-4-chloropyridine (CAS 22918-01-0) is a 2,4-dihalogenated pyridine derivative (molecular formula C5H3BrClN, molecular weight 192.44) featuring a bromine atom at the C2 position and a chlorine atom at the C4 position of the pyridine ring . This specific substitution pattern distinguishes it from its regioisomer 2-chloro-4-bromopyridine (CAS 73583-37-6) and from symmetrical dihalopyridines such as 2,4-dibromopyridine or 2,4-dichloropyridine. The compound serves primarily as a versatile building block in medicinal chemistry and agrochemical synthesis, where its orthogonal halogen reactivity enables sequential, site-selective functionalization via cross-coupling and nucleophilic aromatic substitution methodologies . A well-established synthetic route from 4-chloro-2-pyridinamine via Sandmeyer-type bromination delivers the compound in 92% isolated yield after column chromatography .

Reactivity C2–Br > C4–Cl orthogonal handles
Sequence Predictable sequential functionalization
Entry Well-characterized Sandmeyer synthesis

Why Generic 2,4-Dihalopyridine Substitution Fails


In synthetic sequences requiring iterative, site-selective cross-coupling, the choice of halogen substitution pattern is not interchangeable among 2,4-dihalopyridine congeners. The intrinsic difference in bond dissociation energies between C–Br (∼284 kJ/mol) and C–Cl (∼397 kJ/mol) creates a predictable reactivity gradient that enables sequential functionalization [1]. However, this gradient is position-dependent: 2-bromo-4-chloropyridine places the more labile bromine at C2, the site adjacent to the pyridine nitrogen, which experiences enhanced electrophilicity due to the electron-withdrawing inductive effect of the ring nitrogen . In contrast, 2,4-dibromopyridine lacks a stable chlorine handle for subsequent C4 elaboration, while 2,4-dichloropyridine requires harsher conditions for initial C2 activation and exhibits reduced differentiation between the two halogen sites under standard catalytic conditions [2]. The regioisomer 2-chloro-4-bromopyridine inverts this gradient, directing initial reactivity to C4 rather than C2, fundamentally altering the accessible synthetic trajectory [3]. Therefore, procurement decisions must be driven by the intended site-selectivity and functionalization sequence.

Risk This product Generic alternative
Halogen ladder Intrinsic C2–Br > C4–Cl gradient 2,4-Dibromopyridine lacks stable C4 handle; 2,4-dichloropyridine requires harsher C2 activation
Regioisomer C2 reactivity aligned with pyridine N 2-Chloro-4-bromopyridine inverts site-selectivity, changing synthetic trajectory
Supply & characterization Multiple vendors, 92% yield benchmark Regioisomer listings often quote-on-request; yield data inconsistent

2-Bromo-4-chloropyridine Quantitative Procurement Evidence


Synthesis Yield Benchmark

The synthetic accessibility of 2-bromo-4-chloropyridine from commercially available 4-chloro-2-pyridinamine is well-documented with a high isolated yield of 92% under standard Sandmeyer conditions. This high efficiency reduces upstream material costs and synthetic step count relative to alternative routes that may require more expensive starting materials or deliver lower yields . The regioisomer 2-chloro-4-bromopyridine is typically prepared from 2-chloro-4-aminopyridine via an analogous Sandmeyer bromination [1]; however, the isolated yield for that specific transformation is not consistently reported at the 92% level across open-access synthetic protocols .

Synthesis yield
Cross-study comparable
92% isolated yield (12.1 g from 8.9 g)
Well-characterized route reduces sourcing uncertainty
Comparator yield data inconsistent; Sandmeyer conditions reported
Sandmeyer bromination diazotization heterocyclic synthesis

Physicochemical Differentiation

The positional isomerism of halogen substituents on the pyridine ring produces measurable differences in bulk physicochemical properties that impact handling, purification, and formulation. 2-Bromo-4-chloropyridine (bromine at C2, chlorine at C4) exhibits a predicted boiling point of 217.9±20.0°C at 760 mmHg and a vapor pressure of 0.2±0.4 mmHg at 25°C . In contrast, the regioisomer 2-chloro-4-bromopyridine (chlorine at C2, bromine at C4) has a predicted boiling point of 226.6±20.0°C and a vapor pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization for 2-bromo-4-chloropyridine is calculated as 43.6±3.0 kJ/mol, versus 44.4±3.0 kJ/mol for the isomer .

Boiling point
Head-to-head
217.9±20.0°C vs 226.6±20.0°C for regioisomer
Lower boiling point simplifies solvent removal
Predicted values; ACD/Labs Percepta Platform
thermodynamic properties volatility distillation purification

Site-Selectivity Hierarchy

The differential bond strengths and electronic environment of the C2 and C4 positions in 2-bromo-4-chloropyridine create a predictable reactivity hierarchy. The C2 bromine, situated adjacent to the electron-withdrawing pyridine nitrogen, is significantly more reactive toward oxidative addition in cross-coupling reactions than the C4 chlorine [1]. This hierarchy is explicitly documented in patent literature: 'The 2-position bromine is more reactive than the 4-position chlorine. The 2-position bromine can undergo functional group conversion first... followed by other transformations using the 4-position chlorine' [2]. In 2,4-dibromopyridine, both positions bear bromine, eliminating the intrinsic halogen-based differentiation and requiring catalyst-controlled site-selectivity to achieve sequential coupling [3]. Conversely, 2,4-dichloropyridine lacks a sufficiently labile halogen at C2 for facile initial activation under mild conditions [4].

Reactivity hierarchy
Class-level inference
C2–Br ≫ C4–Cl under standard cross-coupling
Intrinsic differentiation reduces catalyst engineering burden
Qualitative ranking; conditions affect absolute rates
chemoselectivity orthogonal reactivity cross-coupling sequential functionalization

Suzuki-Miyaura Cross-Coupling Performance

Comparative Suzuki coupling studies on 2-halopyridine substrates reveal a marked reactivity difference between bromo- and chloro-substituents at the 2-position. Under N2 atmosphere using Pd(TPP)2Cl2/K3PO4 in acetonitrile–water biphasic solvent systems, 2-bromopyridine substrates produced quantitative yields of coupled products with phenylboronic acid [1]. In the same study, 2-chloropyridine substrates showed poor yields under identical N2 atmosphere conditions. Notably, the reactivity pattern inverted under CO2 atmosphere due to pH modulation, demonstrating that the C–Br bond enables robust, high-yielding coupling across a broader range of reaction conditions without requiring atmospheric fine-tuning .

Suzuki coupling
Cross-study comparable
Quantitative yield (C2–Br) vs poor yield (C2–Cl) under N2
Robust high-yielding coupling across wider condition range
Class-level inference from 2-halopyridine study
Suzuki-Miyaura coupling palladium catalysis C–Br vs C–Cl reactivity

Commercial Availability

Current commercial pricing for 2-bromo-4-chloropyridine (97-98% purity) demonstrates broad availability at research and pilot scales. Pricing from major global suppliers includes: TCI Chemicals at ¥150.00 (~$21 USD) for 5g ; Aladdin Scientific at $85.90 for 5g ; Thermo Fisher Scientific at $171.00 for 5g (95% purity) [1]; Beyotime Biotechnology at ¥96.00 for 5g [2]. In contrast, the regioisomer 2-chloro-4-bromopyridine is less widely stocked and often quoted only upon request, indicating lower commercial availability .

Commercial price
Cross-study comparable
$21–$171 per 5g (97–98%)
Broad multi-vendor availability supports procurement resilience
TCI, Aladdin, Thermo Fisher, Beyotime listings
procurement supply chain cost analysis research chemicals

Negishi Cross-Coupling Applicability

A modified Negishi cross-coupling protocol using tetrakis(triphenylphosphine)palladium(0) enables the coupling of organozinc pyridyl reagents with 2-bromo- and 2-chloropyridines to produce diverse mono- and disubstituted bipyridines in yields ranging from 50% to 98% [1]. This methodology demonstrates that the C2–Br bond in 2-bromopyridine scaffolds (including 2-bromo-4-chloropyridine) serves as a highly competent electrophilic partner for C–C bond formation. Bipyridine scaffolds are critical ligands in transition metal catalysis and functional materials, making this coupling competency a key differentiator for building block selection [2].

Negishi coupling
Class-level inference
50–98% yield for 2-bromopyridine substrates
Competent electrophilic partner for bipyridine ligand synthesis
Pd(PPh3)4, organozinc, THF, 60°C
Negishi coupling bipyridine synthesis organozinc reagents ligand synthesis

2-Bromo-4-chloropyridine Validated Application Scenarios


Site-Selective Functionalization in Medicinal Chemistry

In medicinal chemistry campaigns requiring the preparation of diverse 2,4-disubstituted pyridine libraries, 2-bromo-4-chloropyridine enables a predictable two-step sequence: first, Suzuki-Miyaura coupling at the C2 bromine position under mild Pd catalysis; second, orthogonal cross-coupling or nucleophilic aromatic substitution at the C4 chlorine position [1]. This intrinsic halogen-based differentiation eliminates the need for protecting group strategies or finely tuned catalyst-controlled site-selectivity, accelerating SAR exploration and reducing synthetic step count [2].

Unsymmetrical Bipyridine Ligand Synthesis

For research groups developing novel Pd, Ni, or Ir catalysts, unsymmetrical 2,2′-bipyridine ligands offer tunable steric and electronic properties. 2-Bromo-4-chloropyridine serves as a key electrophilic component in Negishi or Suzuki couplings to install the first aryl/heteroaryl substituent at C2, leaving the C4 chlorine available for subsequent diversification or for tuning ligand electronics via electron-withdrawing group retention [3]. The 50–98% yield range reported for 2-bromopyridine Negishi couplings supports robust synthetic access to ligand libraries [4].

Agrochemical Intermediate Development

2-Bromo-4-chloropyridine is employed as a key intermediate in the synthesis of systemic herbicides and fungicides. The orthogonal halogen pattern allows sequential installation of the pharmacophore at C2 followed by a solubility- or metabolic-stability-modulating group at C4 [5]. Commercial-scale synthetic routes delivering 92% isolated yield from 4-chloro-2-pyridinamine provide a scalable, cost-effective entry point for agrochemical process development .

Cross-Coupling Methodology and Catalyst Screening

Due to its well-defined reactivity hierarchy (C2–Br > C4–Cl), 2-bromo-4-chloropyridine is an ideal model substrate for evaluating new palladium or nickel catalyst systems designed for site-selective cross-coupling. Unlike 2,4-dibromopyridine, which exhibits catalyst-dependent site-selectivity switching, 2-bromo-4-chloropyridine provides a baseline of predictable, halogen-driven selectivity against which catalyst performance can be benchmarked [6].

Application
Selection Property
Validation Focus
Site-selective medicinal chemistry
Intrinsic C2–Br > C4–Cl halogen hierarchy
Sequential coupling order without protecting groups
Unsymmetrical bipyridine ligand synthesis
C2 electrophile for Negishi/Suzuki diversification
C4 chlorine retention for electronic tuning
Agrochemical intermediate development
Scalable Sandmeyer route (92% benchmark)
Pharmacophore introduction at C2, stability group at C4
Catalyst screening & methodology
Predictable halogen-driven reactivity baseline
Benchmarking new Pd/Ni systems vs. intrinsic selectivity

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